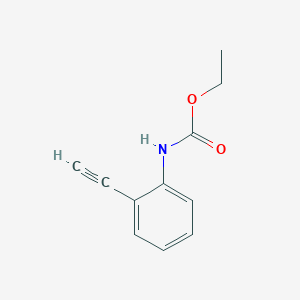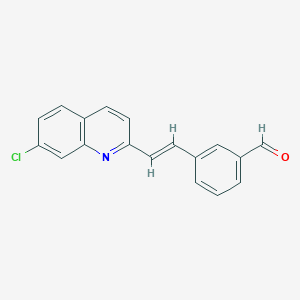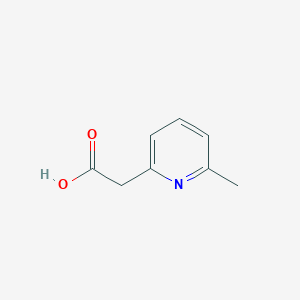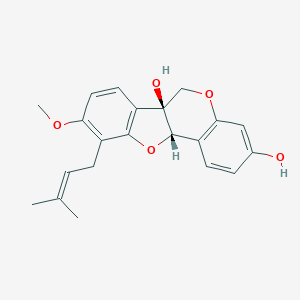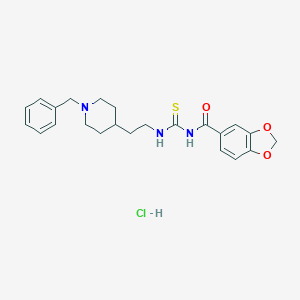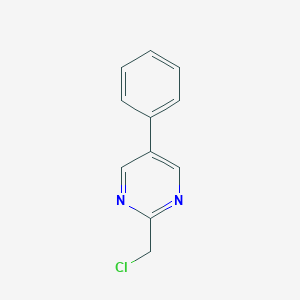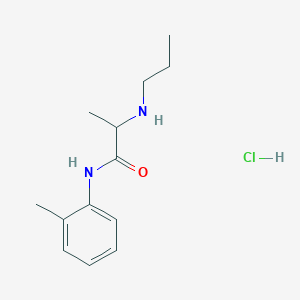
Prilocaine hydrochloride
Vue d'ensemble
Description
Prilocaine hydrochloride is a local anesthetic of the amino amide type. It was first prepared by Claes Tegner and Nils Löfgren. This compound is commonly used in dental procedures and is known for its low cardiac toxicity, making it suitable for intravenous regional anesthesia. This compound is often combined with lidocaine in topical preparations for dermal anesthesia.
Mécanisme D'action
Target of Action
Prilocaine hydrochloride primarily targets the sodium channel protein type 5 subunit alpha . This protein is a crucial component of voltage-gated sodium ion channels in the neuronal cell membrane, which play a vital role in the initiation and propagation of action potentials in neurons .
Mode of Action
This compound acts by binding selectively to the intracellular surface of sodium channels, thereby blocking the influx of sodium ions into the axon . This action prevents the depolarization necessary for action potential propagation and subsequent nerve function . The block at the sodium channel is reversible, and when the drug diffuses away from the cell, sodium channel function is restored, and nerve propagation returns .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the propagation of action potentials in neurons. By inhibiting sodium ion influx, this compound prevents the generation of action potentials, thereby limiting the spread of electrical signals along the nerves . This action effectively numbs the area where the anesthetic is applied, reducing pain and discomfort .
Pharmacokinetics
This compound has a distribution half-life of 5 minutes and an elimination half-life of 1.5 hours . It has a volume of distribution of 261L and a clearance rate of 2.84L/min . Prilocaine is extensively metabolized, primarily in the liver and to a lesser extent in the kidneys . Less than 1% of the dose is excreted as unchanged prilocaine . Prilocaine is 55% protein-bound in plasma at a concentration of 0.5-1.0 mg/mL .
Result of Action
The primary result of this compound’s action is local anesthesia. By blocking sodium channels and preventing the propagation of action potentials, this compound effectively numbs the area of application, reducing or eliminating pain and discomfort . This makes it particularly useful in procedures such as dental surgery .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the drug’s efficacy and stability can be affected by the pH of the local environment, the presence of other drugs, and individual patient factors such as age, weight, and health status . The Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 4.74 x 10-5, indicating that the use of prilocaine is predicted to present an insignificant risk to the environment .
Analyse Biochimique
Biochemical Properties
Prilocaine hydrochloride acts on sodium channels on the neuronal cell membrane . This interaction limits the spread of seizure activity and reduces seizure propagation . The antiarrhythmic actions of this compound are mediated through effects on sodium channels in Purkinje fibers .
Cellular Effects
This compound binds to the intracellular surface of sodium channels, blocking the subsequent influx of sodium into the cell . This action prevents action potential propagation and nerve function . When this compound diffuses away from the cell, sodium channel function is restored, and nerve propagation returns .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with sodium channels on the neuronal cell membrane . It limits the spread of seizure activity and reduces seizure propagation . The antiarrhythmic actions of this compound are mediated through effects on sodium channels in Purkinje fibers .
Temporal Effects in Laboratory Settings
In a study involving liposomal prilocaine, a prolongation of anesthetic effect was observed compared to plain prilocaine . This suggests that encapsulation of this compound in liposomes facilitates the controlled release of the drug, increasing the duration of sensory nerve blockade .
Metabolic Pathways
This compound is metabolized in both the liver and the kidney and excreted via the kidney
Transport and Distribution
It also has the highest clearance of amino-amide anesthetics, reducing the risk of systemic toxicity .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the available literature. Given its mechanism of action, it can be inferred that this compound interacts with sodium channels located in the cell membrane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of prilocaine hydrochloride involves the amidation of ortho-toluidine with 2-bromopropionyl bromide, followed by the displacement of the remaining halide with propylamine. The reaction conditions typically involve the use of acetone as a solvent and maintaining the temperature below 30°C during the addition of alpha-chloro propionyl chloride .
Industrial Production Methods: In industrial settings, this compound is produced using environmentally friendly solvents like acetone instead of toluene. This method ensures large-scale production without compromising yield or safety .
Analyse Des Réactions Chimiques
Types of Reactions: Prilocaine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Strong nucleophiles like sodium hydroxide can facilitate substitution reactions.
Major Products:
Oxidation: Ortho-toluidine
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Prilocaine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of local anesthetics and their interactions with biological membranes.
Biology: Investigated for its effects on nerve cells and its potential use in neurobiology research.
Industry: Utilized in the formulation of various pharmaceutical products and topical anesthetics.
Comparaison Avec Des Composés Similaires
Lidocaine: Similar in anesthetic potency but has a faster onset of action and shorter duration compared to prilocaine.
Mepivacaine: Another local anesthetic with similar uses but different pharmacokinetic properties.
Bupivacaine: Known for its longer duration of action but higher toxicity compared to prilocaine.
Uniqueness of Prilocaine Hydrochloride: this compound is unique due to its low cardiac toxicity and suitability for intravenous regional anesthesia. It also has a slower onset but longer duration of action compared to lidocaine, making it preferable for certain medical procedures .
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-(propylamino)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2;/h5-8,11,14H,4,9H2,1-3H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPJNTKRKALCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=CC=CC=C1C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2031956 | |
| Record name | Prilocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2031956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1786-81-8 | |
| Record name | Prilocaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1786-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prilocaine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prilocaine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prilocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2031956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prilocaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRILOCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJW015BAPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



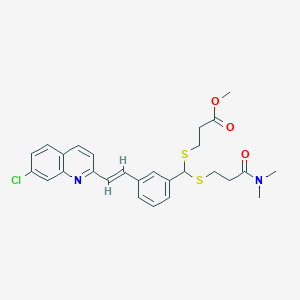
![3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoic acid](/img/structure/B131830.png)
![methyl 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoate](/img/structure/B131831.png)
